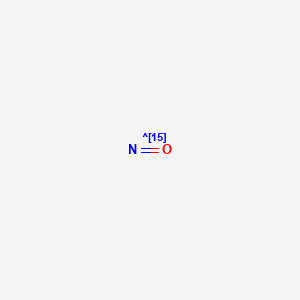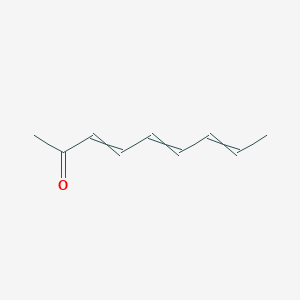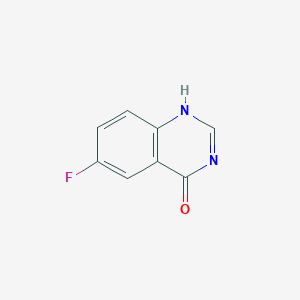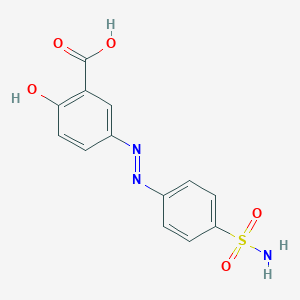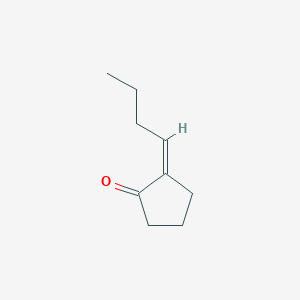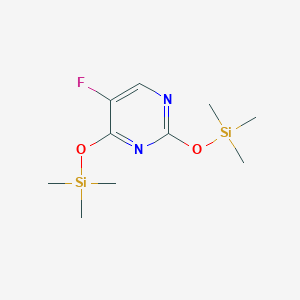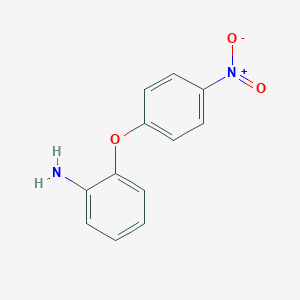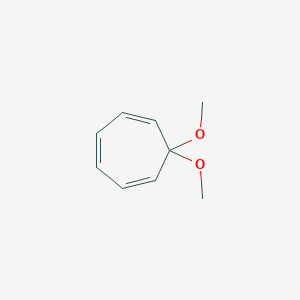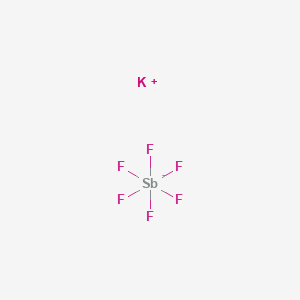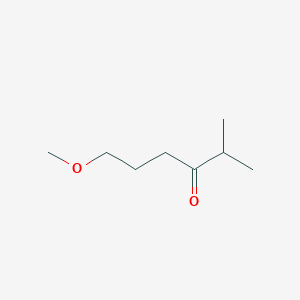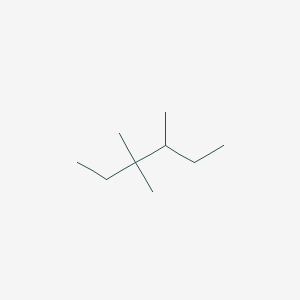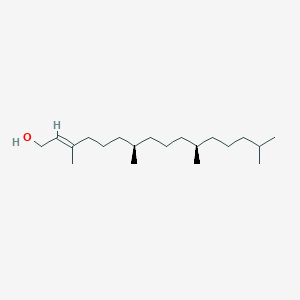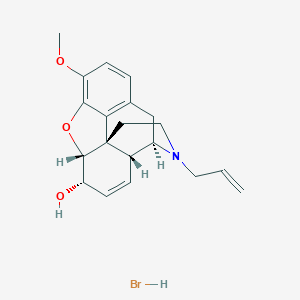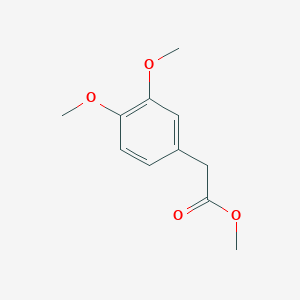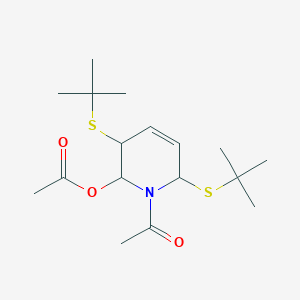
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine, commonly known as AADT, is a chemical compound that has been extensively studied for its potential pharmacological applications. AADT belongs to the class of tetrahydropyridine derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mecanismo De Acción
The mechanism of action of AADT is not fully understood, but several studies have suggested that it may act through multiple pathways. AADT has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, and inhibiting the PI3K/Akt signaling pathway. It has also been shown to inhibit the activity of topoisomerase II, which is a crucial enzyme involved in DNA replication and repair. Furthermore, AADT has been demonstrated to inhibit the replication of HIV and HCV by interfering with viral entry and replication.
Efectos Bioquímicos Y Fisiológicos
AADT has been shown to exhibit a range of biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antiviral activity. AADT has been demonstrated to induce apoptosis in cancer cells by activating caspase-3 and -9, and inhibiting the PI3K/Akt signaling pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Furthermore, AADT has been demonstrated to inhibit the replication of HIV and HCV by interfering with viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AADT has several advantages for lab experiments, including its high potency and specificity for cancer cells, its ability to inhibit viral replication, and its anti-inflammatory activity. However, there are also some limitations to using AADT in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic properties. Moreover, the mechanism of action of AADT is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on AADT, including the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the development of new derivatives with improved efficacy and safety profiles. Moreover, further studies are needed to investigate the potential applications of AADT in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of AADT with other drugs or therapies may enhance its therapeutic potential and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of AADT involves a multistep process that starts with the reaction of 3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine-2,5-dione with acetic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. The resulting intermediate is then treated with acetyl chloride and a base, such as sodium hydroxide or potassium carbonate, to yield the final product, AADT. The synthesis method has been optimized to improve the yield and purity of AADT, and various modifications have been made to the reaction conditions to achieve the desired product.
Aplicaciones Científicas De Investigación
AADT has been studied extensively for its potential pharmacological applications, including as a drug candidate for the treatment of cancer, inflammation, and viral infections. AADT has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, AADT has been demonstrated to have antiviral activity against a range of viruses, including HIV, HCV, and SARS-CoV-2.
Propiedades
Número CAS |
18794-20-2 |
|---|---|
Nombre del producto |
2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-1,2,3,6-tetrahydropyridine |
Fórmula molecular |
C17H29NO3S2 |
Peso molecular |
359.6 g/mol |
Nombre IUPAC |
[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate |
InChI |
InChI=1S/C17H29NO3S2/c1-11(19)18-14(23-17(6,7)8)10-9-13(22-16(3,4)5)15(18)21-12(2)20/h9-10,13-15H,1-8H3 |
Clave InChI |
IOHLVQTYRUVVRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C |
SMILES canónico |
CC(=O)N1C(C=CC(C1OC(=O)C)SC(C)(C)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



